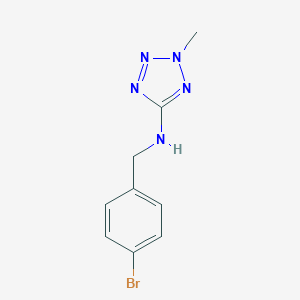
N-(4-bromobenzyl)-2-methyl-2H-tetrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromobenzyl)-2-methyl-2H-tetrazol-5-amine, also known as 4BBMT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(4-bromobenzyl)-2-methyl-2H-tetrazol-5-amine is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. In cancer cells, N-(4-bromobenzyl)-2-methyl-2H-tetrazol-5-amine has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In neurons, N-(4-bromobenzyl)-2-methyl-2H-tetrazol-5-amine has been shown to activate the protein kinase B (Akt) pathway, which is involved in cell survival and growth. In cardiovascular cells, N-(4-bromobenzyl)-2-methyl-2H-tetrazol-5-amine has been found to activate the nitric oxide (NO) pathway, which is involved in vasodilation and blood pressure regulation.
Biochemical and Physiological Effects
N-(4-bromobenzyl)-2-methyl-2H-tetrazol-5-amine has been found to have various biochemical and physiological effects, depending on the cell type and concentration used. In cancer cells, N-(4-bromobenzyl)-2-methyl-2H-tetrazol-5-amine has been found to induce apoptosis, inhibit cell proliferation, and decrease the expression of various oncogenes. In neurons, N-(4-bromobenzyl)-2-methyl-2H-tetrazol-5-amine has been shown to have neuroprotective effects, increase cell survival, and improve cognitive function. In cardiovascular cells, N-(4-bromobenzyl)-2-methyl-2H-tetrazol-5-amine has been found to have vasodilatory effects, decrease blood pressure, and improve endothelial function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-bromobenzyl)-2-methyl-2H-tetrazol-5-amine in lab experiments is its high purity and ease of synthesis. Another advantage is its potential applications in various fields of research. However, one limitation is that the mechanism of action of N-(4-bromobenzyl)-2-methyl-2H-tetrazol-5-amine is not fully understood, and further research is needed to elucidate its effects on different cell types and signaling pathways.
Zukünftige Richtungen
For research on N-(4-bromobenzyl)-2-methyl-2H-tetrazol-5-amine include investigating its potential applications in other fields, such as immunology and infectious diseases. Another direction is to further elucidate its mechanism of action and identify potential targets for drug development. Additionally, studies on the pharmacokinetics and toxicity of N-(4-bromobenzyl)-2-methyl-2H-tetrazol-5-amine are needed to determine its safety and efficacy for clinical use.
Synthesemethoden
The synthesis of N-(4-bromobenzyl)-2-methyl-2H-tetrazol-5-amine involves the reaction of 4-bromobenzyl bromide with sodium azide, followed by reduction with lithium aluminum hydride and treatment with methyl iodide. This method has been reported to yield a high purity of N-(4-bromobenzyl)-2-methyl-2H-tetrazol-5-amine and can be easily scaled up for larger quantities.
Wissenschaftliche Forschungsanwendungen
N-(4-bromobenzyl)-2-methyl-2H-tetrazol-5-amine has been studied for its potential applications in various fields, including cancer research, neuroscience, and cardiovascular disease. In cancer research, N-(4-bromobenzyl)-2-methyl-2H-tetrazol-5-amine has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroscience, N-(4-bromobenzyl)-2-methyl-2H-tetrazol-5-amine has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular disease, N-(4-bromobenzyl)-2-methyl-2H-tetrazol-5-amine has been found to have vasodilatory effects and may have potential in the treatment of hypertension.
Eigenschaften
Molekularformel |
C9H10BrN5 |
|---|---|
Molekulargewicht |
268.11 g/mol |
IUPAC-Name |
N-[(4-bromophenyl)methyl]-2-methyltetrazol-5-amine |
InChI |
InChI=1S/C9H10BrN5/c1-15-13-9(12-14-15)11-6-7-2-4-8(10)5-3-7/h2-5H,6H2,1H3,(H,11,13) |
InChI-Schlüssel |
LEFSHUCLXIBYOC-UHFFFAOYSA-N |
SMILES |
CN1N=C(N=N1)NCC2=CC=C(C=C2)Br |
Kanonische SMILES |
CN1N=C(N=N1)NCC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-Chloro-4-ethoxybenzyl)amino]ethanol](/img/structure/B275530.png)
![4-[(Cyclohexylamino)methyl]benzoic acid](/img/structure/B275532.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B275533.png)
![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B275535.png)
![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B275536.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B275537.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-2-amine](/img/structure/B275539.png)
![N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine](/img/structure/B275543.png)
![[2-(4-fluorophenyl)ethyl]{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275545.png)
![[2-(2-fluorophenyl)ethyl]{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275546.png)
![{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(2-thienylmethyl)amine](/img/structure/B275547.png)
![2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)butan-1-ol](/img/structure/B275549.png)
![(1-phenylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275550.png)
![2-methyl-2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)propan-1-ol](/img/structure/B275551.png)